6-chloro-2-(2-methoxyphenyl)quinoline
Description
6-Chloro-2-(2-methoxyphenyl)quinoline (CAS: 895964-96-2) is a halogenated quinoline derivative featuring a chlorine atom at the 6-position and a 2-methoxyphenyl substituent at the 2-position of the quinoline core. Its molecular formula is C₁₇H₁₂ClNO₃, with a molecular weight of 314.73 g/mol . This compound is synthesized via methods such as cyclocondensation of 2-aminobenzyl alcohol with 2'-methoxyacetophenone derivatives, as demonstrated in the synthesis of analogous 2-(2-methoxyphenyl)quinoline (3ia) . It serves as a key intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting anticancer, antimicrobial, and anti-inflammatory pathways .
The 2-methoxyphenyl group introduces steric and electronic effects that influence reactivity and binding interactions, while the chlorine atom enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-16-5-3-2-4-13(16)15-8-6-11-10-12(17)7-9-14(11)18-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNVYFUCBFIQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-(2-methoxyphenyl)quinoline has been extensively studied for its antimicrobial , anticancer , and anti-inflammatory properties. Quinoline derivatives are recognized for their ability to interact with biological targets, making them valuable in drug discovery:
- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 and HeLa. It induces cell cycle arrest, particularly in the G2 phase, suggesting a mechanism that disrupts normal cell division .
- Antimicrobial Properties : In vitro tests against various bacterial strains indicate that this compound exhibits potent antimicrobial activity, outperforming standard antibiotics .
Chemical Synthesis
This compound serves as an intermediate in synthesizing more complex quinoline derivatives. The synthesis typically involves several steps:
- Formation of the Quinoline Core : Methods like Friedländer synthesis are employed to create the quinoline structure from readily available precursors.
- Electrophilic Aromatic Substitution : Chloro and methoxy groups are introduced via electrophilic substitution reactions.
Materials Science
In industry, this compound is utilized for developing materials with specific electronic and optical properties. Its unique substitution pattern enhances its reactivity, making it suitable for applications in dye production and other industrial chemicals.
Anticancer Activity Study
A comprehensive study demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. Flow cytometry results indicated a marked selectivity towards malignant cells over non-malignant cells .
Antimicrobial Screening
In vitro screening against multiple bacterial strains revealed that this compound possesses potent antimicrobial activity, demonstrating effectiveness beyond some established antibiotics .
Comparison with Similar Compounds
Key Findings :
- Para-methoxy derivatives exhibit improved solubility but reduced steric effects compared to ortho-methoxy analogs .
Functional Group Modifications
Carboxylic Acid Derivatives
Key Findings :
Halogen and Heterocyclic Variations
Key Findings :
Key Findings :
- This compound shows potent P-glycoprotein inhibition, making it a candidate for overcoming chemotherapy resistance .
- Dimethoxyphenyl analogs exhibit superior antitubercular activity due to enhanced membrane penetration .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-2-(2-methoxyphenyl)quinoline, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via multi-step reactions involving halogenation, cross-coupling, or cyclocondensation. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to form triazole-quinoline hybrids, followed by functionalization . Reaction conditions (e.g., solvent, catalyst, temperature) critically impact regioselectivity and purity. Optimized protocols using [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane have been effective for cross-coupling reactions with arylboronic acids .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry and substituent positioning. For example, dihedral angles between quinoline and substituent rings (e.g., 56.97° between phenyl and methoxyphenyl groups in analogous compounds) are critical for understanding steric and electronic effects . Complementary techniques include NMR (for substituent tracking), IR (for functional group identification), and mass spectrometry (for molecular weight validation) .
Q. What are the key reactivity patterns of the chloro and methoxyphenyl groups in this compound?
- Methodology : The chloro group at position 6 is susceptible to nucleophilic substitution (e.g., with amines or alkoxides), while the methoxyphenyl group at position 2 can undergo electrophilic substitution (e.g., nitration or halogenation). Cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) are commonly employed to introduce aryl or alkyl groups at the chloro site .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved, and what challenges arise in controlling substitution patterns?
- Methodology : Regioselectivity is influenced by steric hindrance and electronic effects. For instance, the chloro group’s position directs nucleophilic attacks, while the methoxyphenyl group’s electron-donating nature activates specific sites for electrophilic substitution. Computational modeling (DFT) can predict reactive sites, but experimental validation via competitive reaction studies is essential . Challenges include side reactions (e.g., overhalogenation) and competing pathways, which require optimized protecting-group strategies .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives like this compound?
- Methodology : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges) or impurities in synthesized batches. Rigorous quality control (HPLC purity >95%) and standardized bioassays (e.g., IC₅₀ comparisons across multiple cancer cell lines) are critical . Meta-analyses of structure-activity relationships (SAR) can clarify substituent effects; for example, methoxy vs. ethoxy groups alter lipophilicity and target binding .
Q. How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes or DNA topoisomerases. QSAR models identify substituents (e.g., fluoro or methyl groups) that improve pharmacokinetic properties. Retrosynthetic analysis tools (e.g., Pistachio) propose feasible synthetic routes for novel analogs .
Q. What are the best practices for optimizing reaction scalability while maintaining stereochemical integrity?
- Methodology : Pilot-scale synthesis requires solvent selection (e.g., THF or dioxane for homogeneity) and catalyst recovery (e.g., Pd-based catalysts via filtration). For example, a scalable protocol for analogous quinolines achieved 63% yield via iodine-mediated cyclization under reflux . In-line monitoring (e.g., FTIR or Raman spectroscopy) ensures real-time control over intermediates .
Data Contradiction and Reproducibility
Q. Why do crystal structure reports for similar quinoline derivatives show variability in dihedral angles, and how does this affect material properties?
- Analysis : Variability arises from packing forces and solvent inclusion during crystallization. For instance, dihedral angles between quinoline and phenyl rings in analogs range from 4.17° to 69.06°, altering π-π stacking and solubility . Reproducibility requires strict control of crystallization conditions (e.g., solvent polarity, cooling rate) .
Q. How can researchers address inconsistencies in reported reaction yields for cross-coupling steps involving this compound?
- Resolution : Yield discrepancies often stem from trace moisture or oxygen in reactions. Use of anhydrous solvents (distilled over CaH₂) and inert atmospheres (Ar/N₂) improves reproducibility. Catalytic system optimization (e.g., PdCl₂(dcpf) vs. Pd(PPh₃)₄) also enhances efficiency .
Methodological Tables
| Analytical Techniques | Application | Reference |
|---|---|---|
| X-ray Crystallography | Dihedral angle measurement | |
| ¹H/¹³C NMR | Substituent tracking | |
| High-Resolution Mass Spec (HRMS) | Molecular ion validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
